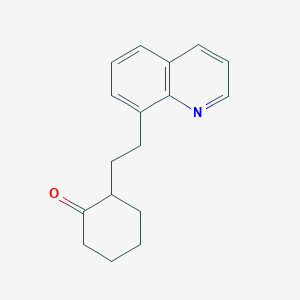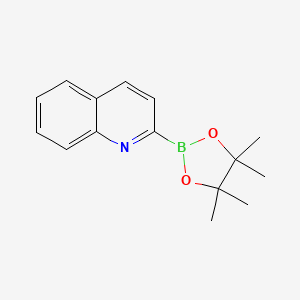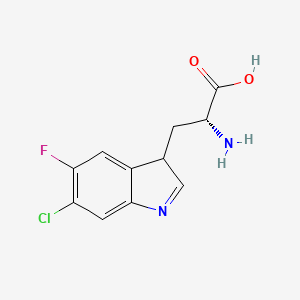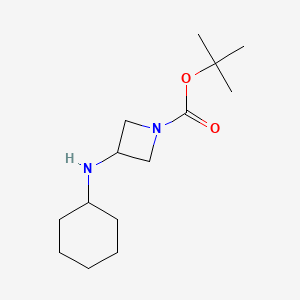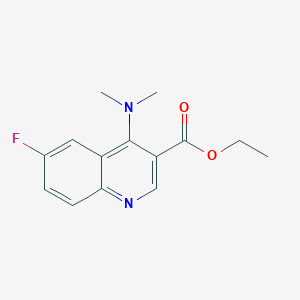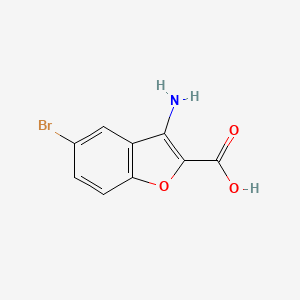![molecular formula C8H7IN2 B11859701 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11859701.png)
3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic organic compound that belongs to the pyrrolopyridine family This compound is characterized by the presence of an iodine atom at the 3-position and a methyl group at the 1-position of the pyrrolo[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the iodination of a suitable pyrrolopyridine precursor. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-1-methyl-1H-pyrrolo[3,2-c]pyridine, while a Suzuki coupling reaction could produce a biaryl derivative.
Scientific Research Applications
3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the pyrrolo[3,2-c]pyridine core can facilitate binding to these targets through various interactions, including hydrogen bonding and hydrophobic interactions. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3-Iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine: This compound has a similar structure but with a methoxy group at the 7-position.
1H-Pyrrolo[2,3-b]pyridine Derivatives: These compounds share the pyrrolo[2,3-b]pyridine core but differ in the position and nature of substituents.
Uniqueness
3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to the specific positioning of the iodine and methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
Properties
Molecular Formula |
C8H7IN2 |
|---|---|
Molecular Weight |
258.06 g/mol |
IUPAC Name |
3-iodo-1-methylpyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C8H7IN2/c1-11-5-7(9)6-4-10-3-2-8(6)11/h2-5H,1H3 |
InChI Key |
PNMBELKFDJTYAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C=CN=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





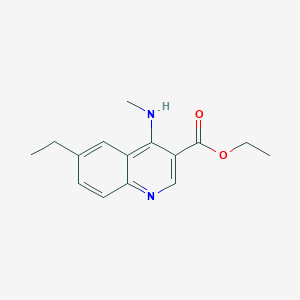
![11-Phenyl-8-azaspiro[5.6]dodecan-9-one](/img/structure/B11859639.png)
